molecular formula C10H10N2O2 B2922164 Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate CAS No. 1934684-80-6

Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate

Cat. No.: B2922164
CAS No.: 1934684-80-6
M. Wt: 190.202
InChI Key: QQDUFMXGODSUPH-UHFFFAOYSA-N
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Description

Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate (CAS: 1934684-80-6) is a heterocyclic compound featuring a pyrrolopyridine core with a methyl ester at position 3 and a methyl substituent at position 2. Its molecular formula is C₁₀H₁₀N₂O₂, and its molecular weight is 190.20 g/mol . Its structure is characterized by a fused bicyclic system, with the pyrrole ring fused to a pyridine ring at positions 3 and 2 (Figure 1).

Properties

IUPAC Name

methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-6-8(10(13)14-2)9-7(12-6)4-3-5-11-9/h3-5,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQDUFMXGODSUPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC=N2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylpyridine with an appropriate ester derivative, followed by cyclization using a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it is often studied for its ability to inhibit certain enzymes or receptors. For example, it may act as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. The compound binds to the active site of the receptor, preventing the binding of natural substrates and thereby inhibiting the signaling pathway .

Comparison with Similar Compounds

Structural Isomers and Substituent Variations

Table 1 summarizes key analogs differing in substituent positions, ester groups, and fused heterocycles.

Compound Name Molecular Formula Substituents CAS Number Molecular Weight (g/mol) Key Reference
Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate C₁₀H₁₀N₂O₂ 2-Me, 3-COOMe 1934684-80-6 190.20
Methyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate C₉H₈N₂O₂ 3-COOMe 952800-39-4 176.17
Ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate C₁₀H₉ClN₂O₂ 2-COOEt, 5-Cl 800401-62-1 224.65
Methyl 6-chlorothieno[3,2-b]pyridine-3-carboxylate C₉H₆ClNO₂S 3-COOMe, 6-Cl (thieno ring) 952182-43-3 227.67
Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate C₁₀H₁₀N₂O₂ 2-COOEt (different ring fusion) N/A 190.20

Key Observations :

  • Substituent Effects : The addition of a methyl group at position 2 in the target compound increases hydrophobicity compared to the unsubstituted analog (176.17 vs. 190.20 g/mol) .
  • Ring Fusion Position : Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate has a pyrrole-pyridine fusion at positions 2 and 3, altering electronic distribution compared to the [3,2-b] system .
  • Heterocycle Replacement: Thieno[3,2-b]pyridine derivatives (e.g., methyl 6-chlorothieno analog) replace the pyrrole ring with thiophene, enhancing sulfur-mediated interactions .

Key Observations :

  • Yields for pyrrolopyridine carboxylates typically range from 44–60% , influenced by substituent complexity .

Physical and Spectral Properties

Table 3 compares melting points and spectral data.

Compound Name Melting Point (°C) NMR Shifts (δ, ppm) Key Spectral Features Reference
This compound Not reported Not available Expected aromatic protons at 6.5–8.5 ppm
Ethyl 2,4-dimethyl[1]benzofuro[3,2-b]pyridine-3-carboxylate 167 1.35 (t, 3H), 4.35 (q, 2H) Ester group signals in $^1$H NMR
Methyl 6-chlorothieno[3,2-b]pyridine-3-carboxylate Not reported Not available HPLC purity >99%

Key Observations :

  • Limited data exist for the target compound’s physical properties, highlighting a research gap.
  • Esters (e.g., ethyl vs. methyl) show distinct $^1$H NMR signals (e.g., 1.35 ppm for ethyl CH₃) .

Biological Activity

Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C₉H₈N₂O₂
  • Molecular Weight : 176.17 g/mol
  • CAS Number : 1190311-14-8

Biological Activity Overview

This compound is studied for various biological activities, including:

  • Anticancer Activity : Research indicates that derivatives of pyrrolopyridines exhibit significant cytotoxic effects against several cancer cell lines. For instance, compounds bearing similar structures have shown activity against lung (A549), colon (HT-29), and liver (SMMC-7721) cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties : The pyrrole ring structure is known to enhance the antimicrobial activity of compounds. Studies have demonstrated that similar pyrrolopyridine derivatives possess antibacterial and antifungal properties, making them potential candidates for treating infections .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Cell Proliferation : Compounds with similar structures have been documented to inhibit the proliferation of cancer cells by inducing apoptosis and affecting key signaling pathways .
  • Reactive Oxygen Species (ROS) Generation : Certain derivatives promote ROS production in cancer cells, leading to oxidative stress and subsequent cell death .
  • Interference with Protein Interactions : Molecular dynamics simulations suggest that these compounds can interact with proteins involved in cell survival and proliferation, such as Bcl-2 family proteins .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in H460, A549, HT-29 cell lines
AntimicrobialExhibits antibacterial activity against various strains
Anti-inflammatoryReduces inflammation in cellular models

Notable Research Findings

  • A study published in Nature highlighted the anticancer properties of pyrrolopyridine derivatives, noting their effectiveness against multiple human cancer cell lines through apoptosis-related pathways .
  • Another investigation focused on the synthesis and evaluation of various pyrrolopyridine analogs showed promising results in antimicrobial assays against both Gram-positive and Gram-negative bacteria .

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